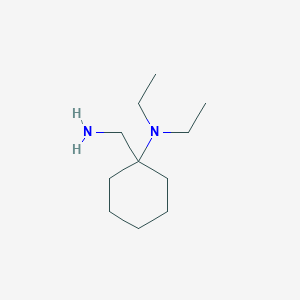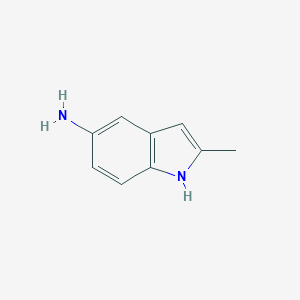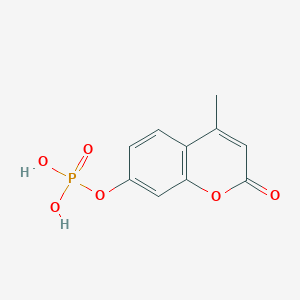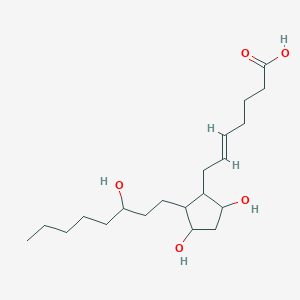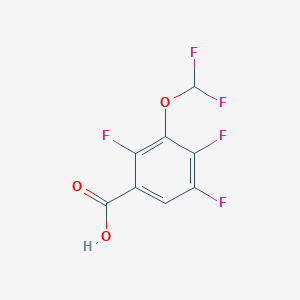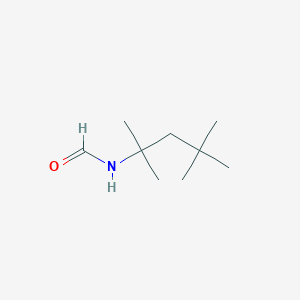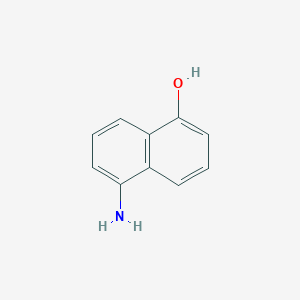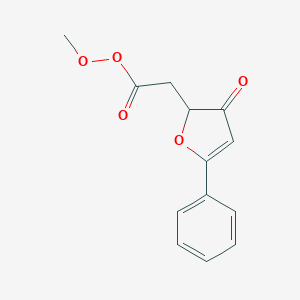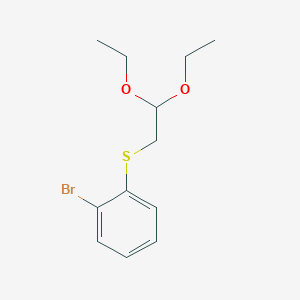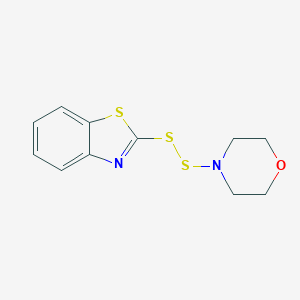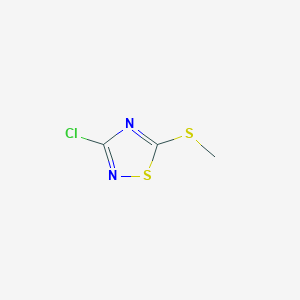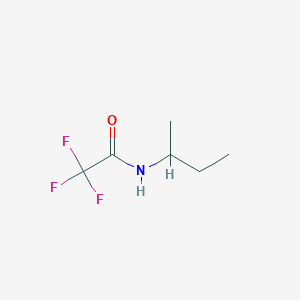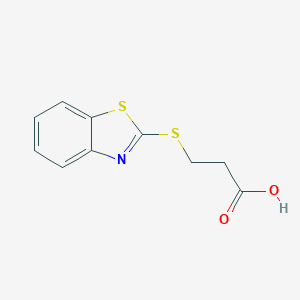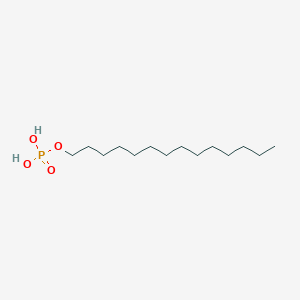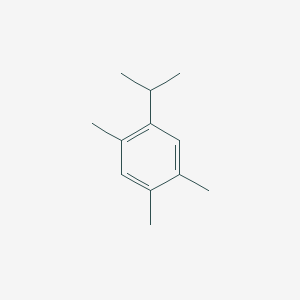
5-Isopropyl-1,2,4-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-1,2,4-trimethylbenzene, also known as p-cymene, is an organic compound found in essential oils of various plants such as thyme, cumin, and oregano. It is a colorless liquid with a pleasant odor and has been used in the fragrance and flavor industry for many years. Recently, it has gained attention in scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 5-Isopropyl-1,2,4-trimethylbenzene is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and gene expressions. It has been shown to inhibit the production of pro-inflammatory cytokines and oxidative stress, which are involved in the pathogenesis of many diseases.
Biochemical And Physiological Effects
P-cymene has been shown to have various biochemical and physiological effects. It has been found to reduce blood glucose levels, improve insulin sensitivity, and decrease lipid peroxidation. It has also been shown to have neuroprotective effects and improve cognitive function.
Advantages And Limitations For Lab Experiments
P-cymene has many advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. However, it has limitations such as poor solubility in water and instability under certain conditions.
Future Directions
There are many future directions for the research of 5-Isopropyl-1,2,4-trimethylbenzene. It has shown potential as a natural alternative to synthetic drugs for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Additionally, its potential as a food preservative and insecticide should be explored.
Synthesis Methods
P-cymene can be synthesized by various methods such as the alkylation of toluene with isopropyl alcohol or the dehydrogenation of cumene. However, the most common method is the distillation of essential oils from plants that contain 5-Isopropyl-1,2,4-trimethylbenzene.
Scientific Research Applications
P-cymene has been studied extensively for its antimicrobial, anti-inflammatory, and antioxidant properties. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's.
properties
CAS RN |
10222-95-4 |
|---|---|
Product Name |
5-Isopropyl-1,2,4-trimethylbenzene |
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,2,4-trimethyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-8(2)12-7-10(4)9(3)6-11(12)5/h6-8H,1-5H3 |
InChI Key |
POOXAYBPGIHSME-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C(C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)C)C |
boiling_point |
221.0 °C |
melting_point |
21.0 °C |
Other CAS RN |
10222-95-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



